Chromic acid (H2CrO4), cobalt(2+) salt (1:1)

Vue d'ensemble

Description

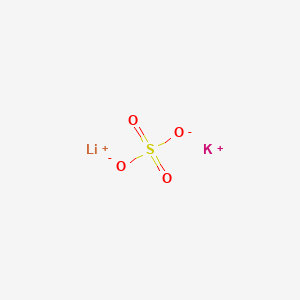

Chromic acid (H2CrO4), cobalt(2+) salt (1:1), also known as Cobalt chromate, is a compound used in industrial and scientific research . It appears as a brown or yellowish-brown powder . The pure form of cobaltous chromate is CoCrO4, which are gray-black crystals . It is soluble in mineral acids and solutions of chromium trioxide but insoluble in water .

Physical And Chemical Properties Analysis

Chromic acid (H2CrO4), cobalt(2+) salt (1:1) is a brown or yellowish-brown powder . It is soluble in mineral acids and solutions of chromium trioxide but insoluble in water .Applications De Recherche Scientifique

Synthesis and Characterization

Chromic acid and cobalt salts are utilized in synthesizing various compounds. A study by Balayeva et al. (2019) details the synthesis of cobalt-chromium layered double hydroxide (CoCr LDH), α- and β- Co(OH)2, and amorphous Cr(OH)3, exploring the influence of reaction conditions on product composition, structural, and optical properties (Balayeva et al., 2019).

Catalytic Applications

Cobalt and chromium complexes demonstrate significant catalytic properties. Kim and Ihm (2001) found that a spinel-type cobalt chromite (CoCr2O4) is a highly effective catalyst for the total oxidation of trichloroethylene, a model for catalytic combustion of chlorinated organic pollutants, showing higher activity and CO2 selectivity compared to traditional catalysts (Kim & Ihm, 2001).

Magnetic and Structural Properties

Cobalt chromite nanoparticles synthesized through various methods exhibit distinct magnetic properties, as explored by Rath and Mohanty (2011). They report that CoCr2O4 particles develop long-range ferrimagnetic order below certain temperatures, indicating potential applications in magnetic and electronic devices (Rath & Mohanty, 2011).

Environmental Applications

In environmental applications, Liu et al. (2021) proposed a novel method for producing chromic oxide (Cr2O3) without hexavalent chromium pollution, emphasizing the importance of environmentally friendly production processes in the chromic oxide industry (Liu et al., 2021).

Safety And Hazards

Chromic acid (H2CrO4), cobalt(2+) salt (1:1) may cause an allergic skin reaction, may cause cancer, and is very toxic to aquatic life with long-lasting effects . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

cobalt(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUHPOUJWWTMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoCrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015510 | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

CAS RN |

13455-25-9 | |

| Record name | Cobaltous chromate(III) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), cobalt(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)